Chemical structure and properties of 5-(Carboxyhydroxymethyl)uridine
Chemical structure and properties of 5-(Carboxyhydroxymethyl)uridine
An In-depth Technical Guide to 5-(Carboxyhydroxymethyl)uridine: Structure, Function, and Application
Abstract
5-(Carboxyhydroxymethyl)uridine (chm5U) is a complex, post-transcriptionally modified nucleoside found in the anticodon wobble position of certain transfer RNAs (tRNAs). This guide provides a comprehensive technical overview of chm5U, delving into its intricate chemical structure, critical biological functions in protein translation, and its emerging applications in diagnostics and therapeutic development. As a Senior Application Scientist, this document synthesizes foundational knowledge with practical methodologies, offering researchers, scientists, and drug development professionals a detailed resource for understanding and harnessing the potential of this unique biomolecule.
Introduction: The Significance of Modified Nucleosides
The central dogma of molecular biology, while elegant in its depiction of information flow from DNA to RNA to protein, is nuanced by a vast landscape of chemical modifications. Over 150 distinct modifications have been identified in RNA, with the majority found in tRNA.[1] These modifications are not mere decorations; they are critical functional elements that fine-tune the structure and activity of RNA molecules, thereby ensuring the fidelity and efficiency of biological processes.[1][2]
Among these, 5-(Carboxyhydroxymethyl)uridine (chm5U) stands out due to its location and chemical complexity. It is a hypermodified derivative of uridine found at the wobble position (position 34) of the tRNA anticodon.[1][3] This strategic placement implicates chm5U directly in the process of codon recognition and the overall accuracy of mRNA translation.[1] This guide will explore the multifaceted nature of chm5U, from its fundamental chemical properties to its biosynthesis and its potential as a tool in biotechnology and medicine.
Chemical Structure and Physicochemical Properties
The identity and function of any biomolecule are dictated by its chemical structure. 5-(Carboxyhydroxymethyl)uridine is, at its core, a uridine nucleoside—composed of a uracil base linked to a ribose sugar.[4] The defining feature of chm5U is the substituent at the C5 position of the pyrimidine ring: a carboxyhydroxymethyl group [-CH(OH)COOH].[5] This modification introduces a chiral center, resulting in (R)- and (S)-diastereomers, with the (S)-diastereomer being the form specifically synthesized by the enzyme ABH8 in mammals.[]
The presence of both a hydroxyl and a carboxylic acid group makes the side chain highly polar and capable of engaging in complex hydrogen bonding, a key feature for its role in molecular recognition within the ribosome.
Core Structure and Variants
The primary molecule, chm5U, is often studied alongside its methyl ester derivative, 5-(carboxyhydroxymethyl)uridine methyl ester (mchm5U).[] The esterification of the carboxyl group significantly increases the lipophilicity of the molecule, a property that is leveraged in prodrug strategies to enhance passage through cellular membranes.[]
Physicochemical Data
A thorough understanding of a molecule's properties is essential for its study and application. The table below summarizes key physicochemical data for both chm5U and its methyl ester.
| Property | 5-(Carboxyhydroxymethyl)uridine (chm5U) | 5-(Carboxyhydroxymethyl)uridine methyl ester (mchm5U) | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₂O₉ | C₁₂H₁₆N₂O₉ | [7][8] |
| Molecular Weight | 318.24 g/mol | 332.27 g/mol | [][7] |
| Monoisotopic Mass | 318.0699 Da | 332.0856 Da | [8][9] |
| Density (Predicted) | 1.855 g/cm³ | 1.687 g/cm³ | [][7] |
| pKa (Predicted) | 3.10 ± 0.11 | N/A | [7] |
| Solubility | Slightly soluble in Water, Methanol, DMSO | More lipophilic than chm5U | [][7] |
| Common Abbreviation | chm5U, chm⁵u | mchm5U | [9][10] |
| CAS Number | 934743-11-0 | 89665-83-8 ((S)-isomer) | [][7] |
Biological Significance and Function
The functional relevance of chm5U lies in its role as a post-transcriptional modification within tRNA, the adaptor molecule that bridges the gap between the genetic code in mRNA and the amino acid sequence of proteins.
Wobble Position Modification and Codon Recognition
In bacteria and eukaryotes, the uridine at the wobble position (U34) of the tRNA anticodon is almost always modified.[1] These modifications are critical for expanding or restricting the decoding capabilities of the tRNA, ensuring that the 61 sense codons can be read accurately by a smaller set of tRNA molecules. Modifications like chm5U help to stabilize a specific conformation of the anticodon loop, which in turn optimizes the codon-anticodon pairing geometry in the ribosome's A-site.[11] This prevents misreading of near-cognate codons and helps to maintain the correct reading frame during translation.[12]
Biosynthesis Pathway
The formation of chm5U is a multi-step enzymatic process that occurs after the primary tRNA transcript has been synthesized. While the complete pathway is an area of active research, it is known to be part of the larger family of 5-hydroxyuridine (xo5U) derivative modifications.[1] In mammals, the final step—the hydroxylation of a precursor to form the (S)-diastereomer of mchm5U—is catalyzed by ABH8, a member of the AlkB homolog family of 2-oxoglutarate/Fe(II)-dependent dioxygenases.[] This enzyme complex also contains an RNA-recognition motif (RRM) to bind the tRNA substrate and a methyltransferase (MT) domain, highlighting the intricate machinery required for these modifications.[]
Methodologies for Synthesis and Analysis
The study of chm5U requires robust methods for both its chemical synthesis and its analytical detection and characterization.
Experimental Protocol: Diastereoselective Chemical Synthesis
Synthesizing chm5U with control over its stereochemistry is crucial for functional studies. The following protocol is a conceptual workflow based on a diastereoselective organocatalytic approach.[13]
Objective: To synthesize (R)- and (S)-chm5U from 5-formyluridine.
Pillar of Trustworthiness: Each step includes a validation checkpoint to ensure the reaction has proceeded as expected before moving to the next, creating a self-validating system.
Workflow:
-
Cyanosilylation (Key Step for Diastereoselectivity):
-
Reaction: React 5-formyluridine with trimethylsilyl cyanide (TMSCN).
-
Causality: An organocatalyst (e.g., a chiral amine or phosphine) is used here. The catalyst's specific chirality creates a chiral environment around the formyl group, directing the nucleophilic attack of the cyanide to one face of the aldehyde, thereby selectively producing either the (R)- or (S)-cyanohydrin intermediate. The choice of catalyst dictates the stereochemical outcome.
-
Protocol:
-
Dissolve protected 5-formyluridine in an anhydrous solvent (e.g., CH₂Cl₂).
-
Add the chiral organocatalyst (e.g., ~10 mol%).
-
Cool the reaction to the optimal temperature (e.g., -78 °C) to enhance selectivity.
-
Add TMSCN dropwise and stir for several hours.
-
-
Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
-
-
Pinner Reaction (Nitrile to Ester Conversion):
-
Reaction: Convert the silyl-protected cyanohydrin to the methyl ester (mchm5U).
-
Causality: This classic reaction proceeds by treating the nitrile with an alcohol (methanol) under acidic conditions. The acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by methanol, ultimately forming the methyl ester after hydrolysis of the intermediate.
-
Protocol:
-
Dissolve the cyanohydrin intermediate in anhydrous methanol.
-
Saturate the solution with dry HCl gas at 0 °C.
-
Allow the reaction to proceed until the nitrile is fully converted.
-
Quench the reaction and purify the resulting methyl ester (mchm5U).
-
-
Validation: Confirm product formation using mass spectrometry to detect the expected molecular weight of mchm5U (332.27 g/mol ).
-
-
Hydrolysis (Ester to Carboxylic Acid):
-
Reaction: Hydrolyze the methyl ester of mchm5U to yield the final product, chm5U.
-
Causality: A mild base (e.g., NaOH) is used to saponify the ester. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent neutralization with a weak acid (e.g., Dowex 50 H⁺ resin) yields the free carboxylic acid.
-
Protocol:
-
Dissolve the purified mchm5U in a solution of dilute NaOH (e.g., 0.01 N).
-
Stir at room temperature, monitoring by HPLC.
-
Upon completion, neutralize the solution carefully with an acid resin.
-
Purify the final chm5U product using reverse-phase HPLC.
-
-
Validation: Confirm the final structure and purity using high-resolution mass spectrometry and ¹H and ¹³C NMR.
-
Analytical Characterization
The structural elucidation and quantification of chm5U rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is fundamental for structural confirmation.[3] Key signals include the anomeric proton (H1') of the ribose (typically ~5.9 ppm) and the H6 proton of the uracil ring (~7.9 ppm).[14] The signals for the -CH(OH)COOH side chain provide definitive evidence of the modification.
-
Mass Spectrometry (MS): LC-MS/MS is the gold standard for detecting and quantifying modified nucleosides in biological samples. For chm5U, the expected [M+H]⁺ ion is at m/z 319.0777.[8] Tandem MS (MS/MS) generates characteristic product ions from the fragmentation of the ribose and the base, providing high confidence in identification.[8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to separate chm5U from other nucleosides in a hydrolyzed tRNA sample. Its high polarity results in a relatively early elution time compared to canonical nucleosides.[]
Applications in Research and Development
The unique properties of chm5U and its derivatives make them valuable tools for various scientific applications.
-
Probes for Molecular Diagnostics: Incorporating modified nucleosides like chm5U into DNA or RNA probes can enhance their stability against nucleases and modify their hybridization properties.[] This can lead to diagnostic probes with higher sensitivity and specificity for detecting target nucleic acid sequences in clinical samples.[]
-
Prodrug Development: As mentioned, the methyl ester form (mchm5U) serves as a promising prodrug candidate. Its increased lipophilicity enhances cell permeability. Once inside the cell, endogenous esterases can cleave the methyl group, releasing the active, polar chm5U nucleoside.[] This strategy is being explored for delivering antiviral or anticancer nucleoside analogs that interfere with viral replication or tumor growth.[]
-
Chemical Biology Research: Synthetic oligonucleotides containing chm5U at specific positions are invaluable tools. They allow researchers to dissect the precise impact of this single modification on nucleic acid structure, stability, and interaction with proteins, such as ribosomal components or modification enzymes.[]
Conclusion and Future Perspectives
5-(Carboxyhydroxymethyl)uridine is far more than a minor variant of a canonical nucleoside. It represents a sophisticated layer of biological regulation, ensuring the precision of protein synthesis through the chemical fine-tuning of tRNA. This guide has detailed its chemical nature, biological importance, and the methodologies required for its study.
Future research will likely focus on elucidating the complete biosynthesis and degradation pathways of chm5U, identifying the full range of tRNAs that contain this modification, and understanding how its presence or absence contributes to cellular stress responses and disease states. As synthetic and analytical methods continue to improve, the potential to leverage chm5U and its derivatives for novel diagnostics and targeted therapeutics will undoubtedly expand, opening new frontiers in RNA-based medicine.
References
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Mandel, H. G., et al. (1983). Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of uridine, 5-carbamoylmethyluridine (ncm5U).... Retrieved from [Link]
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Takeda, N., et al. (1985). Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
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Kumar, R. K., & Tadi, N. P. (2014). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). RSC Advances. Retrieved from [Link]
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Gieci, A., et al. (2022). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. International Journal of Molecular Sciences. Retrieved from [Link]
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